3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound (CAS: Not explicitly provided; structurally related to CAS 866728-58-7 ), with the molecular formula C₂₆H₂₂FN₃O₂ and a molecular weight of 427.48 g/mol, is a pyrazolo[4,3-c]quinoline derivative characterized by:
- A 4-fluorophenyl group at position 2.
- 7,8-dimethoxy substitutions on the quinoline core.
- A 4-methylbenzyl (para-methyl-substituted benzyl) group at position 3.
It has been identified as a small-molecule agonist of neurotensin receptor 1 (NTR1), demonstrating activity at a saturating concentration of 10 µM in primary assays.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBULEMYJGHWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated analogs of the original compound.
Scientific Research Applications
Basic Information
- Molecular Formula : C26H22FN3O2
- Molecular Weight : 427.5 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Structure Representation
The chemical structure can be represented in various formats such as SMILES and InChI which provide insights into its molecular configuration.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit promising anticancer properties. For instance, research shows that derivatives of pyrazoloquinolines can inhibit tumor growth by modulating various signaling pathways involved in cancer progression. The specific compound has been evaluated for its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazoloquinolines have been explored for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models, suggesting potential therapeutic applications for inflammatory diseases .
Neuroprotective Effects
Some derivatives of pyrazoloquinolines have exhibited neuroprotective properties, making them candidates for treating neurodegenerative disorders. The mechanism often involves the modulation of oxidative stress and apoptosis pathways .
Case Study 1: Anticancer Activity
A study published in Nature Reviews explored the anticancer potential of various pyrazoloquinoline derivatives, including 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. The compound was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, this compound was administered to evaluate its anti-inflammatory effects. Results demonstrated a marked decrease in joint swelling and pain markers compared to untreated groups. Histological analyses confirmed reduced inflammatory cell infiltration in treated tissues .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural modifications in pyrazolo[4,3-c]quinoline derivatives influence physicochemical properties, receptor binding, and selectivity. Below is a detailed comparison with six closely related analogs (Table 1), followed by a discussion of critical findings.
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Findings from Structural Comparisons
Substituent Position and Receptor Selectivity
- Benzyl Group Position (Para vs. Meta) : The target compound’s 4-methylbenzyl group (para-substituted) likely enhances NTR1 binding compared to the 3-methylbenzyl analog (meta-substituted), where steric or electronic mismatches may reduce efficacy .
- Methoxy vs.
Halogen and Electronic Effects
- Chlorine Substitution : The 4-chlorobenzyl analog (CAS 866347-37-7) introduces a stronger electron-withdrawing group, which may alter charge distribution in the binding pocket, though its impact on NTR1 remains uncharacterized .
- 8-Fluoro Addition : The 8-fluoro substitution (CAS 866349-59-9) likely enhances metabolic stability by blocking oxidative metabolism, while the 2-methoxybenzyl group introduces steric hindrance, possibly reducing off-target interactions .
Lipophilicity and Pharmacokinetics
- 3,4-Dimethylphenyl and 2-Methoxybenzyl (ChemDiv C645-0455): Increased lipophilicity from dimethyl groups may improve membrane permeability but raises concerns about promiscuous binding or toxicity .
Biological Activity
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resulting product is characterized by colorless crystals with a high yield of 88% . The crystal structure reveals significant intramolecular interactions, including C—H⋯O and C—H⋯N contacts, contributing to its stability and potential biological activity .
Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit notable anti-inflammatory properties. In a study evaluating various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, compounds similar to the target compound demonstrated significant inhibition of NO production. For instance, one derivative exhibited an IC50 value of 0.39 μM against LPS-induced NO production, indicating potent anti-inflammatory activity comparable to established controls like 1400 W .
The mechanism underlying this activity involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. Structure–activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl rings can enhance or diminish biological effects, with para-substitutions generally yielding better inhibitory profiles than ortho or meta substitutions .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. Some studies indicate that these compounds exhibit selective cytotoxicity against various cancer cell lines. For example, a related derivative showed significant antitumor activity against murine leukemia models (P-388 and L1210), suggesting that structural variations can lead to enhanced anticancer properties .
Case Studies
Case Study 1: Inhibition of iNOS
A specific derivative was tested for its ability to inhibit iNOS in RAW 264.7 cells. The study reported that this compound significantly reduced NO levels in a dose-dependent manner, confirming its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-468). The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activity of the target compound and its derivatives:
| Activity | IC50 Value | Cell Type | Mechanism |
|---|---|---|---|
| Anti-inflammatory | 0.39 μM | RAW 264.7 | Inhibition of iNOS and COX-2 |
| Anticancer | Varies | MDA-MB-468 | Induction of apoptosis |
Q & A
Q. Key Data :
- Typical yields: 30–36% for iodomethane-mediated methylation steps (e.g., synthesis of sulfonyl-substituted analogs) .
- Reagents: Trifluoroacetimidoyl chlorides for trifluoromethyl group incorporation .
Basic: How can researchers characterize substitution patterns on the quinoline and pyrazole rings?
Answer:
Multinuclear NMR spectroscopy is critical for resolving substitution patterns:
- ¹H NMR : Methoxy groups (δ 3.80–3.98 ppm) and aromatic protons (δ 7.00–8.25 ppm) reveal substituent positions. For example, the 4-fluorophenyl group shows distinct splitting patterns (e.g., J = 8.8 Hz for para-substituted fluorine) .
- ¹³C NMR : Carbonyl signals (δ 158–160 ppm) and quaternary carbons (δ 118–143 ppm) differentiate between pyrazole and quinoline moieties .
- HSQC/HMBC : Correlate protons with adjacent carbons to confirm connectivity (e.g., methylene bridges at δ 2.98–3.09 ppm) .
Q. Example :
- In 7-(4-chlorophenyl)-2-methoxy-pyrazoloquinoline (12g), the ¹H NMR shows two CH₂ groups at δ 2.98–3.09 ppm and a singlet for the methoxy group at δ 3.90 ppm .
Advanced: What strategies resolve contradictions between spectroscopic data and proposed structures?
Answer:
Stepwise Validation :
X-ray Crystallography : Resolve ambiguities in NOESY/ROESY data by confirming spatial arrangements (e.g., dihedral angles in fused-ring systems).
Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom positions in complex heterocycles.
DFT Calculations : Compare experimental ¹H/¹³C shifts with computed values (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate regiochemistry .
Q. Case Study :
- For 12h (7-(4-methoxyphenyl) derivative), conflicting NOE signals were resolved by correlating HMBC cross-peaks between the methoxy group (δ 3.98 ppm) and C-4′ (δ 159.2 ppm) .
Advanced: How can QSAR models predict biological activity for fluorinated pyrazoloquinolines?
Answer:
Methodology :
Descriptor Selection : Compute electronic (HOMO/LUMO, Fukui indices), steric (molar volume), and hydrophobic (logP) parameters.
Training Set : Use IC₅₀ data from analogs (e.g., 8-substituted-7-fluoroquinolones with antibacterial activity ).
Validation : Apply leave-one-out cross-validation and external test sets (e.g., University of Michigan-Flint’s QSAR workflow ).
Q. Key Insight :
- Fluorine at the 4-phenyl position enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets .
Advanced: What experimental designs assess environmental persistence and ecotoxicity?
Answer:
Longitudinal Study Framework (adapted from Project INCHEMBIOL ):
Abiotic Fate :
- Hydrolysis : Expose compound to pH 5–9 buffers at 25–50°C; monitor degradation via HPLC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure.
Biotic Fate :
- Microbial Degradation : Incubate with soil/water microbiota (OECD 301F); quantify metabolites.
- Bioaccumulation : Measure bioconcentration factors (BCF) in Daphnia magna or fish models.
Q. Key Metrics :
- Half-life (t₁/₂) in water: >60 days suggests high persistence .
- EC₅₀ for algae: <1 mg/L indicates high ecotoxicity .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
Process Improvements :
Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for Suzuki-Miyaura couplings (e.g., 4-methoxyphenyl boronic acid coupling yields improved from 30% to 65% ).
Solvent Optimization : Replace DMF with DMAc or toluene to reduce side reactions in SNAr steps .
Microwave Assistance : Reduce reaction times (e.g., from 12h to 30min) for cyclization steps .
Q. Case Study :
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate synthesis achieved 85% yield under microwave irradiation vs. 50% conventionally .
Basic: What analytical techniques confirm purity and identity post-synthesis?
Answer:
Multi-Technique Approach :
HPLC-PDA : Purity >95% (λ = 254 nm; C18 column, acetonitrile/water gradient).
HRMS : Confirm molecular formula (e.g., C₂₉H₂₄F₃N₃O₂ requires m/z 515.1801 [M+H]⁺).
Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
